![molecular formula C7H10FNO B14127598 2-Fluoro-2-azabicyclo[2.2.2]octan-3-one CAS No. 88842-37-9](/img/structure/B14127598.png)
2-Fluoro-2-azabicyclo[2.2.2]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-azabicyclo[2.2.2]octan-3-one is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a key intermediate in the synthesis of various bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-azabicyclo[2.2.2]octan-3-one typically involves the Dieckmann cyclization of a piperidine derivative. This reaction is carried out under basic conditions, often using sodium ethoxide or potassium tert-butoxide as the base . The reaction proceeds through the formation of an enolate intermediate, which then undergoes intramolecular cyclization to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted bicyclic compounds .
Aplicaciones Científicas De Investigación
2-Fluoro-2-azabicyclo[2.2.2]octan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[2.2.2]octan-3-one: Lacks the fluorine atom, which can significantly alter its chemical properties and biological activity.
2-Oxa-6-azabicyclo[2.2.2]octane: Contains an oxygen atom in place of one of the carbon atoms, leading to different reactivity and applications.
Uniqueness
The presence of the fluorine atom in 2-Fluoro-2-azabicyclo[2.2.2]octan-3-one imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
88842-37-9 |
|---|---|
Fórmula molecular |
C7H10FNO |
Peso molecular |
143.16 g/mol |
Nombre IUPAC |
2-fluoro-2-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C7H10FNO/c8-9-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2 |
Clave InChI |
YCKWZHNJOCHNKU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1C(=O)N2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127519.png)

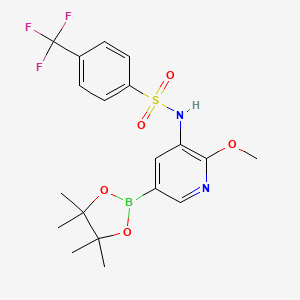
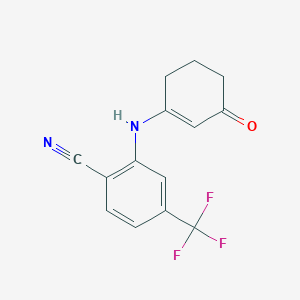

![7-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14127547.png)

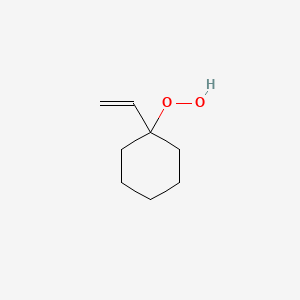
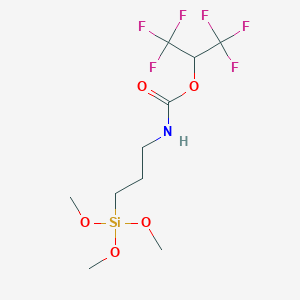
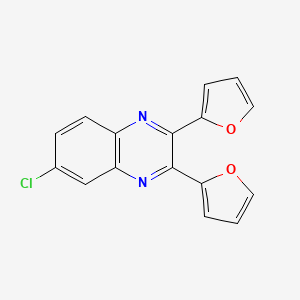
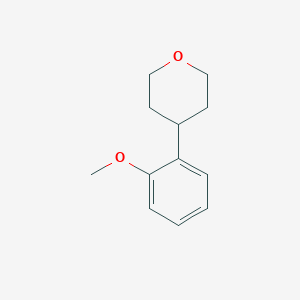
![(2E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazinecarbothioamide](/img/structure/B14127611.png)


